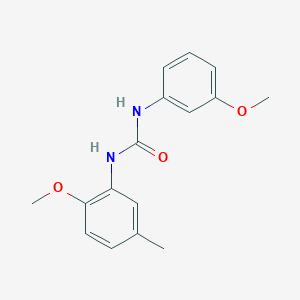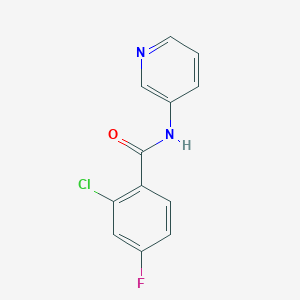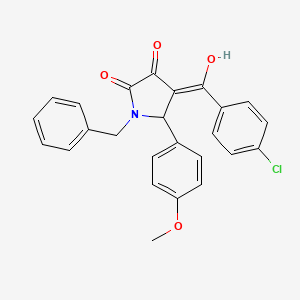
N-(2-methoxy-5-methylphenyl)-N'-(3-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-N'-(3-methoxyphenyl)urea, also known as MMPU, is a synthetic compound that has been studied for its potential applications in various fields of science. MMPU is a white crystalline powder and has a molecular formula of C15H18N2O3. This compound has been the subject of several scientific studies due to its unique properties and potential benefits.
Wirkmechanismus
The mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(3-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in cancer cells. This compound has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells. This compound has also been shown to inhibit the activity of certain receptors, such as the epidermal growth factor receptor (EGFR), which is involved in the development of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its potential anti-cancer properties, this compound has also been shown to have anti-inflammatory effects. This compound has been shown to inhibit the production of certain inflammatory cytokines, which are involved in the development of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methoxy-5-methylphenyl)-N'-(3-methoxyphenyl)urea for lab experiments is its relatively simple synthesis method. This compound can be synthesized using standard laboratory equipment, making it easily accessible for researchers. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-N'-(3-methoxyphenyl)urea. One potential direction is the development of new cancer treatments based on the anti-cancer properties of this compound. Another potential direction is the development of new anti-inflammatory drugs based on the anti-inflammatory properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of science.
Synthesemethoden
The synthesis of N-(2-methoxy-5-methylphenyl)-N'-(3-methoxyphenyl)urea involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 3-methoxyaniline in the presence of a catalyst. This reaction results in the formation of this compound as a white crystalline powder. The synthesis of this compound is relatively simple and can be performed using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-N'-(3-methoxyphenyl)urea has been studied extensively for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer treatments.
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-7-8-15(21-3)14(9-11)18-16(19)17-12-5-4-6-13(10-12)20-2/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPFWKHABAKXCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-4-yl}-2-phenylethanol](/img/structure/B5364881.png)
![N-(2,4-difluorophenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5364891.png)
![N-(2-{[2-(2-chlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide](/img/structure/B5364899.png)

![{1-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclopropyl}amine hydrochloride](/img/structure/B5364912.png)

![4-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5364936.png)
![N-{4-[(dimethylamino)sulfonyl]benzyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5364943.png)

![4-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5364948.png)
![N-allyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5364955.png)
![3-[2-(isobutylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5364965.png)
![5-[(3-methoxyphenoxy)methyl]-N-piperidin-3-yl-1H-pyrazole-3-carboxamide](/img/structure/B5364980.png)
